molecular formula C11H12N4O3 B7435114 (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate

Cat. No. B7435114
M. Wt: 248.24 g/mol
InChI Key: PBULKLIVOBMUEO-UHFFFAOYSA-N
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Description

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate, also known as MIMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has been shown to bind to the active sites of enzymes such as acetylcholinesterase and carbonic anhydrase, inhibiting their activity. (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has also been shown to bind to proteins such as albumin and hemoglobin, affecting their function.
Biochemical and Physiological Effects:
(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate inhibits the activity of acetylcholinesterase and carbonic anhydrase, which are enzymes involved in neurotransmission and acid-base regulation, respectively. (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has also been shown to bind to albumin and hemoglobin, affecting their function. In vivo studies have demonstrated that (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of stability. (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has some limitations. Its low solubility in water can make it difficult to work with in certain experiments, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate. One area of interest is the development of (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate as a potential drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate's effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate and its effects on enzymes and proteins.

Synthesis Methods

The synthesis of (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate involves the reaction between 3-methylimidazole-4-carboxylic acid and 6-methyl-3-nitropyridazine. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 50%.

Scientific Research Applications

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has been used as a tool to study the mechanisms of enzyme inhibition and protein binding. In pharmacology, (6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.

properties

IUPAC Name

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-3-10(16)8(14-13-7)5-18-11(17)9-4-12-6-15(9)2/h3-4,6H,5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULKLIVOBMUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1)COC(=O)C2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-4-oxo-1H-pyridazin-3-yl)methyl 3-methylimidazole-4-carboxylate

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